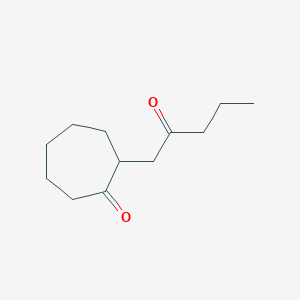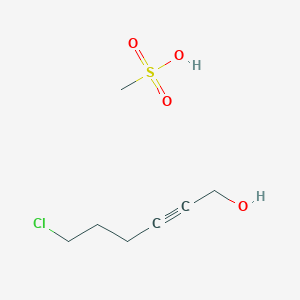
N-Butyl-1,1,1-triphenoxysilanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-1,1,1-triphenoxysilanamine is an organosilicon compound characterized by the presence of a butyl group attached to a silicon atom, which is further bonded to three phenoxy groups. This compound is part of a broader class of silanes that have diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,1,1-triphenoxysilanamine typically involves the reaction of triphenoxysilane with butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-Butyl-1,1,1-triphenoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-Butyl-1,1,1-triphenoxysilanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of N-Butyl-1,1,1-triphenoxysilanamine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions can influence various biochemical pathways, making the compound a valuable tool in research and industrial applications.
類似化合物との比較
Similar Compounds
- N-Butyl-1,1,1-triphenylsilanamine
- N-Butyl-1,1,1-trimethoxysilanamine
- N-Butyl-1,1,1-triethoxysilanamine
Uniqueness
N-Butyl-1,1,1-triphenoxysilanamine is unique due to the presence of phenoxy groups, which impart distinct chemical properties compared to other similar compounds. These properties include enhanced stability and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
87498-98-4 |
|---|---|
分子式 |
C22H25NO3Si |
分子量 |
379.5 g/mol |
IUPAC名 |
N-triphenoxysilylbutan-1-amine |
InChI |
InChI=1S/C22H25NO3Si/c1-2-3-19-23-27(24-20-13-7-4-8-14-20,25-21-15-9-5-10-16-21)26-22-17-11-6-12-18-22/h4-18,23H,2-3,19H2,1H3 |
InChIキー |
XJFMRHPNXKDRHN-UHFFFAOYSA-N |
正規SMILES |
CCCCN[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)

![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)
![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)
